(5Z)-5-(3,4-dihydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone ring, which is a sulfur-containing heterocycle, and a dihydroxyphenyl group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,4-dihydroxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the thiazolone ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the thiazolone ring or phenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress. The thiazolone ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-[(3,4-dihydroxyphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]butanedioic acid
- Benzofuran derivatives
Uniqueness
5-[(3,4-DIHYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of a thiazolone ring and a dihydroxyphenyl group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H9NO3S2 |
---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO3S2/c1-12-10(15)9(17-11(12)16)5-6-2-3-7(13)8(14)4-6/h2-5,13-14H,1H3/b9-5- |
InChI Key |
KFYKNLMDHKABIQ-UITAMQMPSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)O)SC1=S |
Origin of Product |
United States |
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